N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications .
Mechanism of Action
Target of Action
The primary targets of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide are currently under investigation. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may interact with its targets through key characteristics such as tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of applications, including the study of intracellular processes and chemosensors
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have significant photophysical properties
Action Environment
As a member of the pyrazolo[1,5-a]pyrimidines family, it may be influenced by factors such as the presence of electron-donating groups (EDGs) at position 7 on the fused ring
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a pyrimidine derivative, followed by functionalization to introduce the phenoxyacetamide group . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-methyl-6-(nitrosomethyl)pyrazolo[1,5-a]pyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methyl-2-pyridinyl)-N-(3R)-3-piperidinyl-benzamide: This derivative has additional substituents that enhance its selectivity and potency for specific targets. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-7-14-16-8-12(9-19(14)18-11)17-15(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJJRCTDREFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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